Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep reactions starting from simple precursors. For instance, Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a compound with structural similarities, is synthesized from basic thiazole precursors, undergoing transformations that include nucleophilic substitution and condensation reactions. The specific methods for synthesizing Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate are not detailed directly but can be inferred from similar procedures in literature (Kennedy et al., 1999).
Molecular Structure Analysis
Thiazole compounds generally exhibit planar structures due to the aromatic nature of the thiazole ring. The molecular structure is often confirmed through X-ray crystallography, which reveals the positioning of substituents around the thiazole core and the overall geometry of the molecule. For compounds like Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, crystal structure analysis shows a planar thiazole ring, which is a common feature among thiazole derivatives (An et al., 2010).
Scientific Research Applications
Photophysical Properties and Sulfur-Containing Functional Groups
The compound has also been a subject of interest due to its photophysical properties. Studies have been conducted to understand the effects of sulfur-containing functional groups on the electronic structures of thiazoles. These insights are critical for applications in material sciences, sensing of hazardous compounds, metals, and biomolecular sciences. The presence of sulfur in the compound aids in lowering the energy levels of the Lowest Unoccupied Molecular Orbitals (LUMOs) of the resulting thiazoles (Murai et al., 2018).
Synthetic Chemistry and Derivatives Formation
In synthetic chemistry, derivatives of this compound have been synthesized and used for further transformations. For instance, N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives have been synthesized through acylation and subsequent conversions into esters and ureido derivatives, showcasing the compound's versatility in organic synthesis (Dovlatyan et al., 2004).
Application in Constrained Heterocyclic γ-Amino Acids Synthesis
Furthermore, the compound plays a significant role in the synthesis of constrained heterocyclic γ-amino acids, which are crucial in mimicking the secondary structures of proteins. This application is pivotal in the field of medicinal chemistry and drug design, where these structures are used to influence biological activities and drug interactions (Mathieu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNAJKLESILZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346055 | |
Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
60093-05-2 | |
Record name | Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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